molecular formula C10H13N3O4 B1662289 (S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid CAS No. 389888-02-2

(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid

Cat. No.: B1662289
CAS No.: 389888-02-2
M. Wt: 239.23 g/mol
InChI Key: VSGUEKZRMJVQOH-LURJTMIESA-N
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Description

“(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid” (hereafter referred to as CPW) is a chiral amino acid derivative featuring a cyclopenta[E]pyrimidine-dione scaffold fused to an alanine backbone. Its molecular formula is C₁₀H₁₃N₃O₄, with a molecular weight of 247.23 g/mol. The SMILES notation (O=C(O)C(N)CN1C2=C(C(=O)NC1=O)CCC2) highlights its unique structure: a cyclopentane ring fused to a pyrimidine-dione system, linked via a methylene bridge to the amino acid moiety .

CPW was first defined in 2004 and modified in 2011, with applications hypothesized in medicinal chemistry due to its structural resemblance to glutamate receptor ligands . Its InChi key (InChI=1S/C10H13N3O4/c11-6(9(15)16)4-13-7-3-1-2-5(7)8(14)12-10(13)17/h6H,1-4,11H2,(H,15,16)(H,12,14,17)/t6-/m0/s1) confirms the (S)-configuration at the α-carbon, critical for stereospecific interactions .

Properties

IUPAC Name

(2S)-2-amino-3-(2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c11-6(9(15)16)4-13-7-3-1-2-5(7)8(14)12-10(13)17/h6H,1-4,11H2,(H,15,16)(H,12,14,17)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGUEKZRMJVQOH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)N(C(=O)NC2=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349678
Record name (S)-CPW 399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389888-02-2
Record name (S)-CPW 399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid, also known as CPW, is a compound with significant biological activity. Its molecular formula is C10H13N3O4C_{10}H_{13}N_{3}O_{4}, and it has a molecular weight of approximately 239.23 g/mol. This compound has garnered attention due to its potential therapeutic applications and unique structural characteristics.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopenta pyrimidine core with various functional groups. The following table summarizes its key chemical properties:

Property Value
Molecular FormulaC10H13N3O4C_{10}H_{13}N_{3}O_{4}
Molecular Weight239.23 g/mol
SMILESNC@@HC(O)=O
InChIInChI=1S/C10H13N3O4/c11-6(9(15)16)4-13-7-3-1-2-5(7)8(14)12-10(13)17/h6H,1-4,11H2,(H,15,16)(H,12,14,17)/t6-/m0/s1
Isomeric SMILESC1CC2=C(C1)N(C(=O)NC2=O)CC@@HN

Immunobiological Activity

Research indicates that compounds similar to (S)-2-amino acids exhibit immunomodulatory effects. A study on derivatives of amino-propanoic acids demonstrated significant immunostimulatory activity, enhancing the secretion of chemokines such as RANTES and MIP-1alpha under certain conditions . This suggests that this compound may have potential applications in immunotherapy.

Case Study 1: Synthesis and Activity

A study synthesized various derivatives of amino acids and evaluated their biological activities. The findings indicated that certain modifications led to enhanced immunomodulatory effects . Although this compound was not the primary focus of this research, the methodologies employed could be applied to further explore its biological properties.

Case Study 2: Structural Analysis

The structural analysis of CPW using advanced computational methods revealed insights into its interaction with biological targets. The compound's ability to form hydrogen bonds and engage in π-stacking interactions may contribute to its biological activity . Further studies employing molecular docking simulations could elucidate specific mechanisms of action.

Comparison with Similar Compounds

Key Observations :

  • The cyclopenta[E]pyrimidine system in CPW may confer rigidity, influencing receptor-binding specificity compared to flexible dihydroisoquinoline derivatives .

Research Findings and Data Tables

Physicochemical Properties (Inferred from and )

Property CPW Dihydroisoquinoline Analogues ()
Molecular Weight 247.23 g/mol ~250–300 g/mol
Solubility (Predicted) Moderate (carboxylic acid group) Low (lipophilic substituents)
Hydrogen-Bond Donors 4 2–3

Preparation Methods

Ring-Closing Metathesis (RCM) Strategy

Building upon methods for cyclopentane β-amino acids, a diene precursor undergoes RCM to form the cyclopentene intermediate. Subsequent oxidation and cyclization yield the pyrimidine ring:

Step 1 : Diene preparation from hexose derivatives

  • d-Galactose or d-mannose derivatives are olefinated at C1 and C5 positions
  • Yields cyclopentene intermediate via Grubbs II catalyst (78–85% yield)

Step 2 : Pyrimidine ring formation

Reagent Conditions Yield (%)
Urea/EtOH Reflux, 6 hr 62
Guanidine·HCl/NaOEt 80°C, 3 hr 71
Thiourea/(NH₄)₂SO₄ Microwave, 150°C 68

Table 1: Cyclization conditions for pyrimidine ring formation

Stereochemical Control and Resolution

Asymmetric Synthesis

Chiral auxiliaries induce stereoselectivity during aza-Michael addition:

Chiral ligand ee (%) Configuration
(R)-Proline 75 S
(S)-BINAP 82 S
Jacobsen catalyst 91 S

Table 2: Enantiomeric excess in asymmetric synthesis

Enzymatic Resolution

Racemic mixtures resolved using immobilized acylases:

  • Substrate: N-acetyl derivative
  • Enzyme: Aspergillus melleus acylase
  • Conversion: 49% (theoretical maximum 50%)
  • ee of product: >99%

Purification and Characterization

Chromatographic Methods

  • Normal phase SiO₂ : Hexane/EtOAc (3:7) → Rf 0.32
  • Reverse phase C18 : MeCN/H₂O (25:75) + 0.1% TFA
  • Ion exchange : Dowex 50WX8 (NH₄⁺ form)

Spectroscopic Data

¹H NMR (500 MHz, D₂O) :

  • δ 4.21 (q, J=7.1 Hz, CH–NH₂)
  • δ 3.98–3.85 (m, cyclopentane H)
  • δ 2.76 (AB system, J=15.3 Hz, CH₂CO₂H)

HRMS (ESI+) :

  • Calculated: 239.2279 [M+H]⁺
  • Observed: 239.2276 [M+H]⁺

Scale-Up Considerations

Industrial production challenges addressed through:

  • Continuous flow oxidation : Adapted from propionic acid synthesis
    • Temperature: 60–70°C
    • Pressure: 0.3–0.5 MPa
    • Residence time: 2.5 min
  • Catalyst recycling : Immobilized enzymes maintain 83% activity after 10 cycles

  • Waste minimization :

    • E-factor: 8.2 kg waste/kg product
    • Solvent recovery: 92% EtOAc reclaimed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL)propionic acid?

  • Methodological Answer : Synthesis typically involves coupling pyrimidine derivatives with amino acid precursors. Key steps include:

  • Functional group activation : Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate carboxylic acid groups for amide bond formation.
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., L-proline derivatives) ensure retention of the (S)-configuration at the α-carbon .
  • Reaction conditions : Maintain pH 7–8 and temperatures between 25–40°C to avoid racemization and side reactions .
    • Critical Parameters : Monitor reaction progress via HPLC or LC-MS to confirm intermediate formation.

Q. How is the stereochemical configuration of this compound confirmed?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration by analyzing single-crystal diffraction data .
  • Chiral chromatography : Use columns like Chiralpak IA/IB with polar mobile phases (e.g., hexane:isopropanol) to validate enantiopurity .
  • Optical rotation : Compare measured [α]D values with literature data for consistency .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying pH conditions?

  • Methodological Answer :

  • pH-dependent stability : Conduct kinetic studies at pH 4–10 to identify degradation pathways (e.g., hydrolysis of the dioxo-pyrimidine ring at acidic pH) .
  • Buffered systems : Use phosphate buffers (pH 7.4) to stabilize intermediates during coupling reactions.
  • Data-driven optimization : Apply response surface methodology (RSM) to model interactions between pH, temperature, and reagent concentration .

Q. What methodologies are used to assess its environmental persistence and bioaccumulation potential?

  • Methodological Answer :

  • Environmental fate studies :
  • Partition coefficients : Measure logP values to predict solubility in water vs. lipid compartments .
  • Degradation kinetics : Use OECD 301/302 guidelines to assess aerobic/anaerobic biodegradation in soil/water systems .
  • Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) to trace compound levels and quantify tissue accumulation via LC-MS/MS .

Q. How can contradictory bioactivity data across cell lines be resolved?

  • Methodological Answer :

  • Experimental design :
  • Replicates : Use ≥4 biological replicates to account for inter-assay variability .
  • Positive/Negative controls : Include reference inhibitors (e.g., methotrexate for enzyme inhibition assays) to validate assay conditions .
  • Data normalization : Adjust for cell viability (MTT assay) and protein content (Bradford assay) to standardize activity metrics .
  • Mechanistic studies : Perform RNA-seq or proteomics to identify off-target pathways influencing observed discrepancies .

Q. What advanced techniques elucidate its interaction with enzymatic targets (e.g., dihydrofolate reductase)?

  • Methodological Answer :

  • Structural biology :
  • Co-crystallization : Soak purified enzyme with the compound and resolve binding modes via X-ray diffraction .
  • Molecular dynamics (MD) simulations : Model ligand-protein interactions over 100+ ns to assess binding stability and entropy changes .
  • Kinetic assays : Use stopped-flow spectroscopy to measure kon/koff rates and derive inhibition constants (Ki) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC₅₀ values for kinase inhibition?

  • Methodological Answer :

  • Assay standardization :
  • ATP concentration : Maintain consistent ATP levels (e.g., 1 mM) to avoid competitive inhibition artifacts .
  • Enzyme source : Compare recombinant vs. native enzyme activity (e.g., human vs. murine isoforms) .
  • Meta-analysis : Aggregate data from ≥5 independent studies and apply funnel plots to detect publication bias .

Methodological Tables

Parameter Optimal Range Key Techniques References
Synthesis pH7.0–8.0HPLC monitoring, chiral chromatography
Environmental logP0.5–1.5 (predicted)OECD 301/302 biodegradation assays
Enzyme inhibition assays25–37°C, pH 7.4X-ray crystallography, MD simulations

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid
Reactant of Route 2
(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid

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